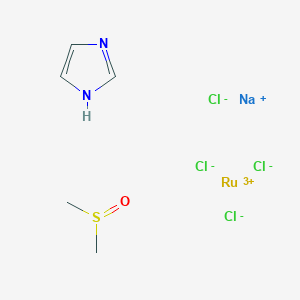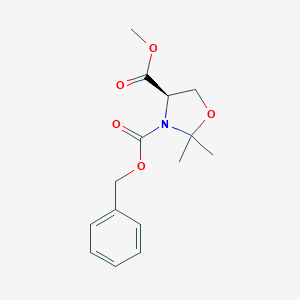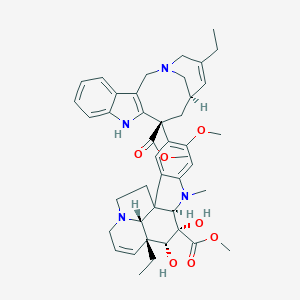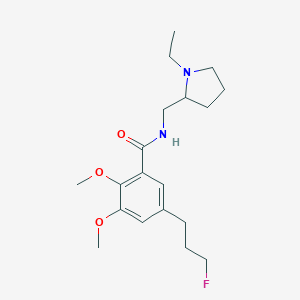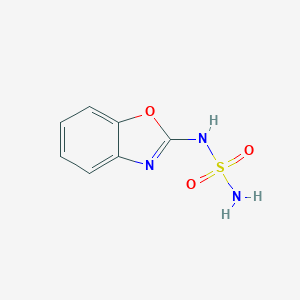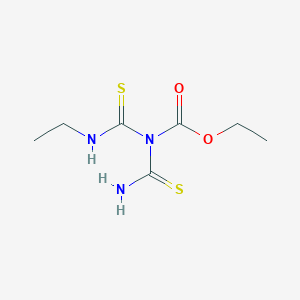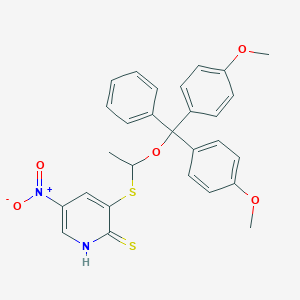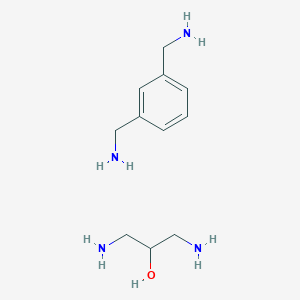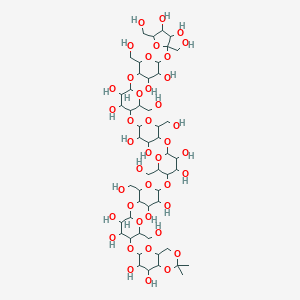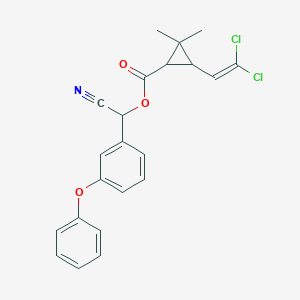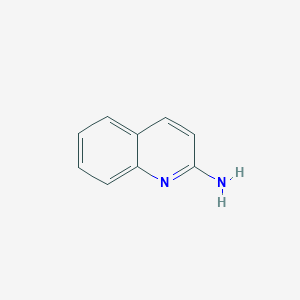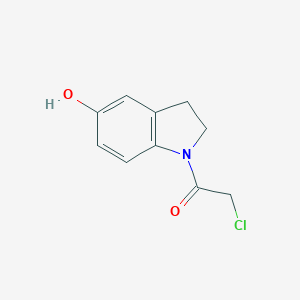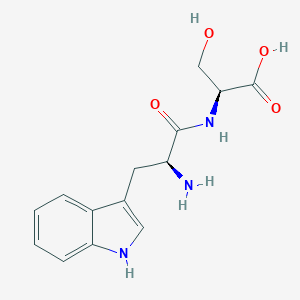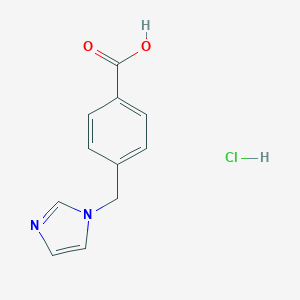phosphoryl]-L-Glutamic Acid CAS No. 129407-28-9](/img/structure/B145082.png)
N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid, commonly known as BNIP, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BNIP is a synthetic peptide that is used in various scientific research applications, including drug development and disease treatment.
作用機序
The mechanism of action of BNIP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. BNIP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the development and progression of cancer.
Biochemical and Physiological Effects:
BNIP has been shown to have a variety of biochemical and physiological effects. BNIP has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. BNIP has also been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using BNIP in lab experiments is its specificity. BNIP has been shown to have a high degree of specificity for certain enzymes and signaling pathways, making it a valuable tool for studying these pathways in detail. However, the synthesis of BNIP is a complex process that requires specialized equipment and skilled technicians, which can be a limitation for some research labs.
将来の方向性
There are several potential future directions for research on BNIP. One area of research is the development of more efficient and cost-effective synthesis methods for BNIP. Another area of research is the identification of new therapeutic applications for BNIP, particularly in the field of cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of BNIP and its potential side effects.
合成法
The synthesis of BNIP involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the coupling of amino acids to form a peptide chain, which is then purified using high-performance liquid chromatography (HPLC) to obtain the final product. The synthesis of BNIP is a complex process that requires skilled technicians and specialized equipment.
科学的研究の応用
BNIP has been extensively studied for its potential therapeutic applications in various fields of medicine. BNIP has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. BNIP has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
129407-28-9 |
|---|---|
製品名 |
N-[(S)-[(2s)-2-(Benzoylamino)-2-Carboxyethoxy](Hydroxy)phosphoryl]-L-Glutamic Acid |
分子式 |
C15H19N2O10P |
分子量 |
418.29 g/mol |
IUPAC名 |
(2S)-2-[[[(2S)-2-benzamido-2-carboxyethoxy]-hydroxyphosphoryl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H19N2O10P/c18-12(19)7-6-10(14(21)22)17-28(25,26)27-8-11(15(23)24)16-13(20)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,16,20)(H,18,19)(H,21,22)(H,23,24)(H2,17,25,26)/t10-,11-/m0/s1 |
InChIキー |
FMKMCQXFKJRGIQ-QWRGUYRKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](COP(=O)(N[C@@H](CCC(=O)O)C(=O)O)O)C(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)NC(COP(=O)(NC(CCC(=O)O)C(=O)O)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(COP(=O)(NC(CCC(=O)O)C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



